1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
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Overview
Description
1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is an intriguing compound belonging to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and applications across various scientific disciplines. This specific compound exhibits unique properties that make it a subject of interest in numerous fields, from medicinal chemistry to materials science.
Preparation Methods
The synthesis of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea typically involves a multi-step synthetic route. One common approach begins with the preparation of the 1,3,4-thiadiazole core through a cyclization reaction involving hydrazine derivatives and carbon disulfide. Following this, allylthiol is introduced under basic conditions to yield the allylthio-substituted thiadiazole intermediate. Finally, this intermediate undergoes a reaction with 4-fluorophenyl isocyanate to produce the target compound.
Chemical Reactions Analysis
The compound undergoes various chemical reactions, such as:
Oxidation
It can be oxidized to introduce sulfone functionalities, increasing its polarity.
Reduction
Reduction reactions can be employed to alter its electronic properties, potentially enhancing its biological activity.
Substitution
Common reagents and conditions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions are typically sulfone derivatives, reduced analogs, or substituted variants, respectively.
Scientific Research Applications
The compound has found applications in several areas:
Chemistry
Used as a building block for the synthesis of more complex molecules.
Biology
Exhibits promising antimicrobial and antifungal activities.
Medicine
Investigated for potential anticancer properties due to its ability to inhibit specific enzymes.
Industry
Utilized in the development of new materials with enhanced properties, such as improved thermal stability.
Mechanism of Action
The compound exerts its effects through multiple mechanisms. In biological systems, it may interact with specific enzymes, inhibiting their activity and leading to therapeutic effects. The allylthio group can form strong interactions with target proteins, while the fluorophenyl moiety enhances its binding affinity. Molecular pathways involved include the disruption of cell division processes and inhibition of key metabolic enzymes.
Comparison with Similar Compounds
Compared to other thiadiazole derivatives, 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea stands out due to its unique combination of the allylthio and fluorophenyl groups. This structural motif imparts distinct physicochemical properties and biological activities. Similar compounds include:
1,3,4-thiadiazole derivatives with different substituents.
Compounds containing either the allylthio or fluorophenyl groups, but not both. This uniqueness makes the compound a valuable subject for further research and development in various scientific fields.
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Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4OS2/c1-2-7-19-12-17-16-11(20-12)15-10(18)14-9-5-3-8(13)4-6-9/h2-6H,1,7H2,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDZBNCYEJLMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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